molecular formula C8H6BrF3O B1372107 (4-Bromo-3-(trifluoromethyl)phenyl)methanol CAS No. 957207-09-9

(4-Bromo-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B1372107
CAS No.: 957207-09-9
M. Wt: 255.03 g/mol
InChI Key: JZNXJKZTUXTCPS-UHFFFAOYSA-N
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Description

(4-Bromo-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(trifluoromethyl)phenyl)methanol typically involves the reduction of (4-Bromo-3-(trifluoromethyl)phenyl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing palladium or platinum catalysts under controlled pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (4-Bromo-3-(trifluoromethyl)phenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to (4-Bromo-3-(trifluoromethyl)phenyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products:

    Oxidation: (4-Bromo-3-(trifluoromethyl)phenyl)methanone.

    Reduction: (4-Bromo-3-(trifluoromethyl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups which are known for their stability and bioactivity.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-(trifluoromethyl)phenyl)methanol is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    (4-Bromo-3-(trifluoromethyl)phenyl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    (4-Bromo-3-(trifluoromethyl)phenyl)methane: Lacks the hydroxyl group, resulting in different chemical reactivity.

    (4-Bromo-3-(trifluoromethyl)aniline): Contains an amino group instead of a hydroxyl group, leading to different biological activity.

Uniqueness: (4-Bromo-3-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the hydroxyl group allows for versatile chemical modifications.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXJKZTUXTCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672894
Record name [4-Bromo-3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957207-09-9
Record name [4-Bromo-3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-(trifluoromethyl)benzoic acid 46-2 (1.35 g, 5 mmol) in THF (10 mL) was added 1M BH3.THF in THF (20 mL) slowly at 0° C. The mixture was warmed up to room temperature and stirred for 4 hours. The reaction was quenched with water at 0° C. All the solvents were evaporated and the residue was redissolved in ethyl acetate (100 mL), washed with saturated NaHCO3 aqueous solution, water and brine, dried over Na2SO4, and then concentrated. The crude product was purified by silica gel flash chromatography, eluted with 40% ethyl acetate in hexane to give (4-bromo-3-(trifluoromethyl)phenyl)methanol 46-3 as white solid. MS m/z 237.1 (M+1)
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1.35 g
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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